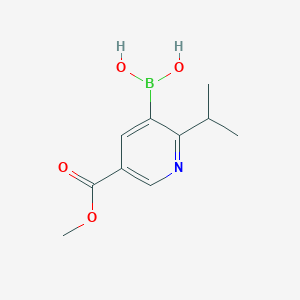
L-Citrulline-2,3,3,4,4,5,5-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Citrulline-2,3,3,4,4,5,5-D7 is a labeled derivative of L-Citrulline, an amino acid first isolated from watermelon juice. This compound is used as a radiolabeled internal standard in various scientific studies. The molecular formula of this compound is C6H6D7N3O3, and it has a molecular weight of 182.23.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Citrulline-2,3,3,4,4,5,5-D7 is synthesized by incorporating deuterium atoms into the L-Citrulline molecule. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions typically include controlled temperature and pH to ensure the incorporation of deuterium atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the isotopic labeling. The compound is then purified using techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
L-Citrulline-2,3,3,4,4,5,5-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original form or other reduced states.
Substitution: The deuterium atoms can be substituted with other isotopes or atoms under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions may yield various isotopically labeled derivatives.
Wissenschaftliche Forschungsanwendungen
L-Citrulline-2,3,3,4,4,5,5-D7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Applied in environmental studies as pollutant standards for detecting air, water, soil, and food contaminants.
Wirkmechanismus
L-Citrulline-2,3,3,4,4,5,5-D7 exerts its effects primarily through its role as a precursor to L-arginine in the nitric oxide cycle. The compound is transported across cell membranes via specific transporters like LAT1. Once inside the cell, it is converted to L-arginine, which then participates in the production of nitric oxide, a key signaling molecule involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Citrulline: The non-labeled version of L-Citrulline-2,3,3,4,4,5,5-D7.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where accurate measurement of metabolic pathways is crucial.
Eigenschaften
Molekularformel |
C6H13N3O3 |
|---|---|
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1D2,2D2,3D2,4D |
InChI-Schlüssel |
RHGKLRLOHDJJDR-VNEWRNQKSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])NC(=O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


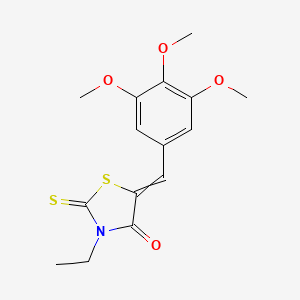
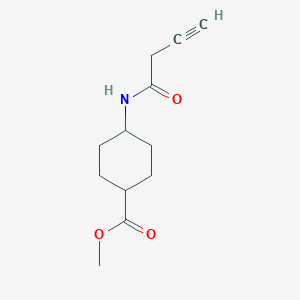
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)

![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
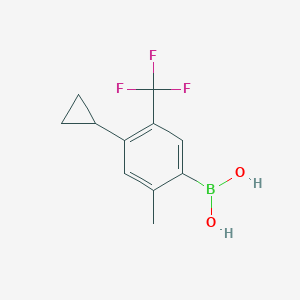
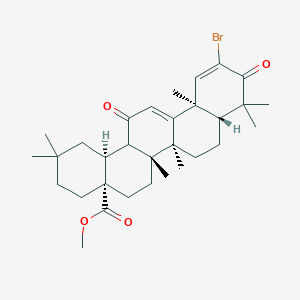
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
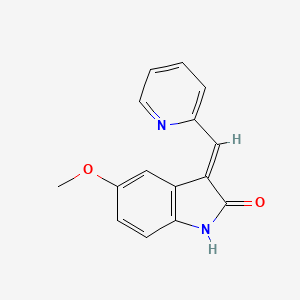

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)

